molecular formula C22H29ClN6O2 B2442264 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione CAS No. 895832-75-4

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione

货号: B2442264
CAS 编号: 895832-75-4
分子量: 444.96
InChI 键: QYPIMOQFQWMOLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a synthetically designed purine-dione derivative intended for research applications. This compound features a complex molecular structure that incorporates both chlorophenyl and piperazinyl substituents, making it a potentially valuable chemical scaffold in medicinal chemistry and drug discovery research. Its specific biological targets, mechanism of action, and inhibitory activity (such as IC50 values) are areas for further investigation. As with many specialized research compounds, it may be explored for its potential interactions with various enzymes or cellular receptors. The detailed pharmacological profile and primary research applications are currently being characterized. Researchers can utilize this molecule as a key intermediate or as a lead compound for the development and screening of novel bioactive molecules. This product is provided with high purity and is strictly for research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-15(2)8-9-27-10-12-28(13-11-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIMOQFQWMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a synthetic compound that belongs to the purine family. It has gained attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25ClN6O2\text{C}_{19}\text{H}_{25}\text{Cl}\text{N}_{6}\text{O}_{2}

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The IC50 values for selected derivatives ranged from 0.63 to 2.14 µM, indicating potent enzyme inhibition .

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)0.63 - 2.14
UreaseNot specified

3. Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar piperazine and purine structures have been associated with anticancer effects, including inhibition of tumor cell proliferation and induction of apoptosis in cancer cells . For instance, derivatives of this compound have been linked to reduced viability in cancer cell lines, although specific data for this exact compound is limited.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antibacterial Properties :
    • Conducted by Aziz-ur-Rehman et al., this study synthesized a series of piperazine derivatives and assessed their antibacterial activities against multiple strains. The findings indicated that modifications in the piperazine ring significantly influenced antibacterial efficacy .
  • Inhibition Studies :
    • Research focusing on enzyme inhibition demonstrated that several synthesized compounds exhibited strong AChE inhibition, which is crucial for treating neurodegenerative diseases . The study highlighted the importance of functional groups in enhancing biological activity.
  • Anticancer Screening :
    • A study published in a pharmacological journal evaluated the anticancer potential of purine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines . While direct data on the specific compound is sparse, similar compounds have shown promising results.

常见问题

Basic Question: What are the optimal synthetic routes for 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione?

Methodological Answer:
The synthesis of this compound requires a multi-step approach involving nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine Functionalization : The 4-(3-methylbutyl)piperazine moiety can be introduced via alkylation of piperazine with 1-bromo-3-methylbutane under reflux in dichloromethane, using NaOH as a base .
  • Purine Core Assembly : The purine-2,6-dione scaffold is synthesized via cyclization of a substituted pyrimidine precursor. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
  • Computational Guidance : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s methodology integrates computational screening to identify optimal catalysts and solvents .

Advanced Question: How can computational modeling resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., pH, temperature). To address this:

  • Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to model solvent-solute interactions. For example, simulate the compound’s behavior in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to predict solubility trends .
  • Statistical Analysis : Apply factorial design of experiments (DoE) to isolate variables affecting solubility. For instance, a 2³ factorial design (variables: temperature, pH, solvent polarity) can quantify interaction effects .
  • Validation : Cross-reference computational predictions with empirical data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Basic Question: What purification techniques are recommended for isolating this compound from reaction byproducts?

Methodological Answer:
Effective purification requires a combination of:

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to separate isomers or unreacted precursors .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) based on the compound’s solubility profile. Slow cooling rates improve crystal purity (RDF2050104: Membrane and separation technologies).
  • Membrane Filtration : Nanofiltration membranes (MWCO: 500 Da) can remove low-molecular-weight impurities .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing : Use a Q10 approach (Arrhenius equation) to predict degradation kinetics. Store samples at 40°C, 60°C, and 80°C for 1–3 months, and analyze via HPLC-UV for degradation products .
  • pH-Rate Profiling : Prepare buffer solutions (pH 1–13) and monitor degradation via NMR (e.g., disappearance of the piperazine proton signal at δ 3.16–3.30 ppm) .
  • Mechanistic Insights : Pair experimental data with computational models (e.g., transition state analysis) to identify hydrolysis-prone sites, such as the purine dione ring .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H-NMR (CDCl₃) reveals key signals:
    • Piperazine protons: δ 2.16–2.32 (m, 4H, N-CH₂) .
    • Aromatic protons: δ 7.50 (dd, 1H, chlorophenyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 393.1419 for C₂₀H₂₂ClF₂N₃O) .
  • FT-IR : Look for carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinase enzymes). Focus on the purine core and chlorophenyl group as key pharmacophores .
  • Cellular Assays : Conduct dose-response studies (IC₅₀) in relevant cell lines. For example, measure ATP depletion (via luminescence assays) to assess kinase inhibition .
  • Data Integration : Apply machine learning to correlate structural features (e.g., piperazine substitution patterns) with bioactivity data from public databases (ChEMBL, PubChem) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Refer to GHS codes:
    • H315 : Causes skin irritation (use nitrile gloves).
    • H319 : Causes eye irritation (wear goggles).
    • P301+P310 : If swallowed, contact poison control immediately .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon adsorption for organic waste .

Advanced Question: How can contradictions in reported receptor binding affinities be resolved?

Methodological Answer:

  • Binding Assay Standardization : Use radioligand displacement assays (e.g., ³H-ATP competition) with strict pH (7.4) and temperature (25°C) controls .
  • Data Normalization : Apply Z-score normalization to account for inter-lab variability in IC₅₀ values .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers due to assay conditions (e.g., DMSO concentration >1% ).

Basic Question: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reactor Design : Use a continuous-flow reactor to maintain temperature control during exothermic steps (e.g., alkylation) (RDF2050112: Reactor design).
  • Solvent Recovery : Implement distillation systems to recycle dichloromethane, reducing costs and environmental impact .
  • Process Analytical Technology (PAT) : In-line UV-Vis monitors can track reaction completion in real time .

Advanced Question: How can AI-driven platforms optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • QSPR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and metabolic stability. Focus on modifying the 3-methylbutyl group to enhance bioavailability .
  • In Silico ADMET : Use tools like SwissADME to simulate CYP450 metabolism and identify potential toxicophores (e.g., reactive quinone intermediates) .
  • Synthetic Feasibility : Integrate retrosynthesis algorithms (e.g., ASKCOS) to prioritize derivatization strategies that balance bioactivity and synthetic accessibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。